Product packaging for Arachidic Acid N-Hydroxysuccinimide Ester(Cat. No.:CAS No. 69888-87-5)

Arachidic Acid N-Hydroxysuccinimide Ester

Cat. No.: B033304
CAS No.: 69888-87-5
M. Wt: 409.6 g/mol
InChI Key: NWQWMRGPQVJCNH-UHFFFAOYSA-N
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Description

Arachidic Acid N-Hydroxysuccinimide Ester, also known as this compound, is a useful research compound. Its molecular formula is C24H43NO4 and its molecular weight is 409.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H43NO4 B033304 Arachidic Acid N-Hydroxysuccinimide Ester CAS No. 69888-87-5

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) icosanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H43NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24(28)29-25-22(26)20-21-23(25)27/h2-21H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWQWMRGPQVJCNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCC(=O)ON1C(=O)CCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H43NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601292084
Record name 2,5-Dioxo-1-pyrrolidinyl eicosanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601292084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

409.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69888-87-5
Record name 2,5-Dioxo-1-pyrrolidinyl eicosanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69888-87-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Dioxo-1-pyrrolidinyl eicosanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601292084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Contextualizing Arachidic Acid As a Saturated Fatty Acid in Biological Systems

Arachidic acid, also known as eicosanoic acid, is a saturated fatty acid with a 20-carbon backbone. medchemexpress.com While it is considered a minor constituent of common oils like peanut and corn oil, it is a naturally occurring component in the human body. biocompare.com Research has indicated its presence in phospholipids (B1166683) within the plasma membranes of cells like neutrophils and in the brain.

Studies have explored the roles of very-long-chain saturated fatty acids (VLSFAs), including arachidic acid, in human health. Elevated levels of circulating arachidic acid have been associated with a lower risk for certain cardiovascular conditions, such as heart failure and coronary heart disease, suggesting it may serve as a biomarker for cardiovascular health. Furthermore, some studies have linked higher levels of arachidic acid with a reduced risk of type 2 diabetes, although the underlying mechanisms are still under investigation. In the central nervous system, arachidic acid is a component of phosphatidylglucoside, a phospholipid thought to be involved in cell-to-cell interactions and brain development.

N Hydroxysuccinimide Esters As Activated Reagents in Bioconjugation

N-Hydroxysuccinimide (NHS) esters are a cornerstone of modern bioconjugation chemistry, prized for their ability to efficiently create stable chemical bonds with proteins and other biological molecules. amerigoscientific.comthermofisher.com These esters are synthesized by activating a carboxylic acid with N-hydroxysuccinimide, often using a carbodiimide (B86325) coupling agent. The resulting NHS ester is a highly reactive group that specifically targets primary amines (-NH₂), such as those found on the side chain of lysine (B10760008) residues and the N-terminus of proteins. thermofisher.comnih.gov

The reaction between an NHS ester and a primary amine proceeds readily in aqueous solutions under mild, slightly alkaline conditions (typically pH 7.2 to 8.5), forming a highly stable amide bond. thermofisher.comglenresearch.com This reaction releases N-hydroxysuccinimide as a byproduct. thermofisher.com The stability of the resulting amide linkage and the selectivity of the reaction for amines make NHS esters one of the most popular and reliable tools for labeling and crosslinking biomolecules. nih.govglenresearch.com Their versatility is demonstrated in their wide use for attaching fluorescent dyes, biotin (B1667282) tags, and other functional moieties to antibodies, enzymes, and amine-modified oligonucleotides. medchemexpress.comamerigoscientific.com

Significance of Arachidic Acid N Hydroxysuccinimide Ester in Advanced Academic Research

The significance of Arachidic Acid N-Hydroxysuccinimide Ester stems from its dual-functional nature. It provides researchers with a tool to introduce a long, saturated, 20-carbon lipid chain onto a target molecule with precision. The arachidic acid portion imparts hydrophobicity, mimicking the lipid tails found in cellular membranes, while the NHS ester provides the chemical handle for covalent attachment to amine-containing targets. medchemexpress.com

This reagent is particularly valuable for:

Surface Functionalization: The compound can be used to modify the surfaces of materials like nanoparticles, biochips, or microplates. rsc.org This alters the surface properties, making them more hydrophobic, which can be crucial for immobilizing specific proteins or for studying interactions at the interface of a material and a biological system. amerigoscientific.com

Creating Research Probes: It enables the synthesis of custom probes where a lipid anchor is required to investigate biological systems, such as lipid-protein interactions or the dynamics of membrane-associated proteins.

Overview of Research Paradigms and Applications of Arachidic Acid N Hydroxysuccinimide Ester

Established Synthetic Routes for N-Hydroxysuccinimide Esters

The synthesis of N-hydroxysuccinimide (NHS) esters is a cornerstone of bioconjugation and peptide chemistry, providing a reliable method for activating carboxylic acids. chemicalbook.com These activated esters are stable enough for purification and storage under anhydrous conditions while being sufficiently reactive towards primary amines to form stable amide bonds. wikipedia.orgnih.gov

Carbodiimide-Mediated Coupling Mechanisms (e.g., EDC·HCl, DCC)

Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC·HCl), are widely used reagents for the formation of NHS esters. wikipedia.orgamerigoscientific.comwikipedia.org The reaction mechanism involves the activation of a carboxylic acid by the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. wikipedia.orgcitizendium.org This intermediate is susceptible to nucleophilic attack. fiveable.me

However, the O-acylisourea intermediate is unstable and can rearrange to a stable N-acylurea, an undesired byproduct. wikipedia.org To circumvent this, N-hydroxysuccinimide is introduced into the reaction mixture. citizendium.org

Here is a comparison of commonly used carbodiimides:

Coupling AgentFormulaKey Characteristics
DCC C₁₃H₂₂N₂One of the first developed carbodiimides, inexpensive, and effective for amide and ester formation. wikipedia.org A major drawback is the formation of N,N'-dicyclohexylurea byproduct, which can be difficult to remove completely. wikipedia.org
EDC·HCl C₉H₁₇N₃·HClWater-soluble carbodiimide, making it suitable for aqueous reactions and simplifying byproduct removal through aqueous extraction. nih.govnih.gov Often used in bioconjugation. nih.gov

Role of N-Hydroxysuccinimide in Ester Formation

N-hydroxysuccinimide (NHS) plays a crucial role by reacting with the O-acylisourea intermediate to form a more stable NHS ester. citizendium.orgfiveable.me This two-step, one-pot process minimizes the formation of the N-acylurea byproduct. wikipedia.orgcitizendium.org The resulting NHS ester is significantly more resistant to hydrolysis than the O-acylisourea intermediate but remains sufficiently reactive to couple with primary amines to form a stable amide bond. citizendium.orgrsc.org The use of NHS or its water-soluble analog, N-hydroxysulfosuccinimide (Sulfo-NHS), can significantly enhance the yield and efficiency of carbodiimide-mediated coupling reactions. nih.govthermofisher.com

Specific Methodologies for this compound Synthesis

The synthesis of this compound involves the reaction of arachidic acid with N-hydroxysuccinimide in the presence of a coupling agent. researchgate.net

Optimizing Reaction Conditions for Efficient Synthesis

Optimization of reaction conditions is critical for maximizing the yield and purity of the final product. Key parameters to consider include the molar ratio of reactants, reaction time, and temperature. For the esterification of fatty acids, an excess of the alcohol (in this case, the NHS) can drive the reaction forward. nih.gov The reaction is typically carried out at room temperature. thieme-connect.com

A study on the synthesis of fatty acid methyl esters (FAME) highlighted that increasing the molar ratio of methanol (B129727) to oleic acid and optimizing the catalyst amount significantly increased the ester yield. nih.govresearchgate.net While this study focused on methanol, the principle of optimizing reactant ratios and catalyst concentration is directly applicable to the synthesis of this compound. nih.gov

Solvent Selection and Anhydrous Environment Requirements

The choice of solvent is critical for the successful synthesis of NHS esters. The solvent must be anhydrous to prevent hydrolysis of the activated ester. Commonly used solvents include anhydrous dichloromethane (B109758) (DCM), dimethylformamide (DMF), and ethyl acetate. lumiprobe.com

DMF is a polar solvent that can be effective, but it is slightly basic and can promote the decomposition of the NHS ester. It is also important to use high-quality, amine-free DMF to avoid side reactions. lumiprobe.comnih.gov Dichloromethane is another common choice, and the reaction often proceeds cleanly in this solvent. reddit.com The solubility of the starting materials and the final product should be considered when selecting the solvent. nih.gov

Maintaining a strictly anhydrous environment throughout the synthesis is paramount. The presence of water will lead to the hydrolysis of the NHS ester back to the carboxylic acid, reducing the yield and complicating purification. rsc.org This is often achieved by using anhydrous solvents and performing the reaction under an inert atmosphere, such as nitrogen gas. thermofisher.com

Considerations for Ester Stability and Hydrolysis Prevention During Synthesis and Storage

N-hydroxysuccinimide esters are susceptible to hydrolysis, a reaction that is accelerated by the presence of water and increasing pH. nih.govthermofisher.com The half-life of an NHS ester can range from hours at pH 7 to mere minutes at pH 9. thermofisher.comthermofisher.com

To prevent hydrolysis during synthesis, it is crucial to use anhydrous solvents and reagents and to work under an inert atmosphere. thermofisher.com During workup and purification, exposure to aqueous conditions should be minimized. If column chromatography is necessary for purification, it should be performed with caution, as partial hydrolysis on the column is often unavoidable.

For long-term storage, this compound should be kept in a desiccated environment at low temperatures. citizendium.orgthermofisher.com The reagent bottle should be allowed to equilibrate to room temperature before opening to prevent condensation of moisture onto the product. thermofisher.com Purging the headspace of the container with an inert gas like nitrogen before sealing can further enhance stability. thermofisher.com

Here is a summary of factors affecting NHS ester stability:

FactorImpact on StabilityRecommendations
Water Promotes hydrolysis back to the carboxylic acid. Use anhydrous solvents and reagents; store in a desiccated environment. thermofisher.com
pH Hydrolysis rate increases with increasing pH. thermofisher.comPerform reactions at neutral or slightly acidic pH if possible; use non-amine-containing buffers. lumiprobe.com
Temperature Higher temperatures can accelerate degradation.Store at low temperatures (e.g., -20°C). lumiprobe.com

Industrial Production Methodologies and Scaling Considerations

The industrial-scale production of this compound is centered on methodologies that are not only efficient and high-yielding but also cost-effective and reproducible. The transition from laboratory-scale synthesis to industrial production introduces several challenges related to process optimization, byproduct management, and purification.

The primary synthetic route for this compound involves the activation of the carboxylic acid group of arachidic acid. This is most commonly achieved through a carbodiimide-mediated coupling reaction with N-hydroxysuccinimide (NHS). vulcanchem.comresearchgate.net Key reagents in this process include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) or dicyclohexylcarbodiimide (B1669883) (DCC). vulcanchem.com The reaction typically proceeds in two main stages: first, the carbodiimide reacts with arachidic acid to form a highly reactive O-acylisourea intermediate; this intermediate is then displaced by NHS to yield the stable this compound and a urea (B33335) byproduct.

For large-scale applications, process parameters are meticulously controlled to maximize yield and purity.

Key Industrial Synthesis Parameters

Parameter Typical Condition Rationale
Coupling Agents EDCI, DCC Efficiently activate the carboxylic acid for reaction with NHS. vulcanchem.com
Solvents Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) Ensures minimal hydrolysis of the reactants and the active ester product.
Molar Ratios Arachidic Acid:EDCI:NHS typically 1:1.2:1.5 Using a slight excess of EDCI and NHS drives the reaction to completion.
Temperature Initial phase at 0–4°C, followed by stirring at room temperature Controls the reaction rate and minimizes side reactions.

| Reaction Time | 12–24 hours (Batch); 2-4 hours (Continuous Flow) | Duration is optimized based on the production method to ensure complete conversion. |

Scaling Considerations

Migrating the synthesis of this compound from the lab bench to an industrial reactor necessitates a shift in technology and strategy. While the fundamental chemistry remains the same, the equipment and process controls differ significantly to handle larger volumes and ensure consistent quality.

Comparison of Laboratory vs. Industrial Scale Synthesis

Aspect Laboratory Scale Industrial Scale
Reaction Vessel Round-bottom flasks Continuous flow reactors, large batch reactors
Purification Recrystallization, silica (B1680970) gel chromatography Centrifugal partition chromatography (CPC), inline filtration systems
Byproduct Removal Manual separation/filtration Automated, inline filtration to remove urea byproducts like DCU (dicyclohexylurea)

| Process Control | Manual monitoring | Automated sensors for temperature, pressure, and flow rate control |

A primary challenge in scaling up is the management of byproducts, particularly the urea derivative formed from the carbodiimide coupling agent. researchgate.net Inefficient removal of this byproduct can lead to reactor fouling and contamination of the final product. Industrial methodologies employ robust inline filtration systems to continuously remove the insoluble urea derivative during the process.

Furthermore, the purification method must be scalable. While laboratory preparations often rely on time-consuming techniques like recrystallization, industrial production favors higher-throughput methods. Centrifugal partition chromatography (CPC) is an example of a scalable purification technique that can replace traditional column chromatography for industrial volumes.

Recent innovations in chemical synthesis also offer alternative routes that may be advantageous for industrial production. One such method involves the use of triphenylphosphine, iodine, and triethylamine (B128534) to create the active NHS ester, which could provide benefits in terms of yield or reaction conditions for specific large-scale applications. vulcanchem.comorganic-chemistry.org Process optimization, potentially using methodologies like response surface analysis, can be employed to fine-tune parameters such as reactant concentrations, temperature, and reaction time for maximum efficiency and purity on an industrial scale. nih.gov

Bioconjugation and Molecular Labeling Strategies

Bioconjugation is a cornerstone of modern biotechnology, and NHS esters are among the most prevalent reagents for this purpose. jyi.org The reaction between an NHS ester and a primary amine is efficient and forms a stable amide linkage. nih.gov This process is pH-dependent, with optimal conditions typically found between pH 8.3 and 8.5 to ensure the amine is deprotonated and reactive. windows.netlumiprobe.cominterchim.fr The use of this compound in these strategies specifically imparts lipophilic characteristics to the target biomolecule.

Table 2: General Conditions for NHS Ester Coupling Reactions

Parameter Condition Rationale
pH 8.3 - 8.5 Optimal for deprotonation of primary amines without significant hydrolysis of the NHS ester. windows.netinterchim.fr
Solvent Aqueous buffers (e.g., phosphate (B84403), bicarbonate). windows.net Maintains biomolecule stability. Poorly soluble NHS esters can be dissolved in an organic solvent like DMSO or DMF first. lumiprobe.com
Temperature Room temperature or on ice. windows.net Controls reaction rate and preserves protein integrity.

| Reaction Time | 4 hours to overnight. windows.net | Allows for sufficient reaction completion. |

The modification of proteins with this compound involves the acylation of primary amines, predominantly the ε-amino group of lysine (B10760008) residues and the α-amino group of the protein's N-terminus. nih.gov This addition of a long, saturated fatty acid chain can profoundly alter the protein's physical properties and biological interactions.

Attaching the hydrophobic 20-carbon tail of arachidic acid can enhance a protein's functionality in several ways. A key application is in improving the emulsifying properties of proteins, which is crucial in the food and pharmaceutical industries. Research on pea protein isolate demonstrated that acylation with fatty acid N-hydroxysuccinimide esters led to the formation of a protein-fatty acid covalent complex. nih.gov This modification improved the protein's emulsifying and antioxidant properties. nih.gov The introduction of the fatty acid chain can also increase the protein's affinity for lipid bilayers, effectively anchoring it to cell membranes or lipid-based nanoparticles. While general, non-selective labeling of proteins with NHS esters can sometimes be detrimental to protein structure and function, targeted modifications can confer beneficial properties. nih.govresearchgate.net Furthermore, modifying proteins to enhance their stability is a significant area of research. nih.gov The covalent attachment of lipid moieties can, in some cases, contribute to a more stable protein conformation.

N-hydroxysuccinimide esters serve as valuable tools for probing the surface accessibility of amine-containing residues on proteins. nih.govresearchgate.net Because the NHS ester reacts readily with available primary amines, treating a protein with this compound under controlled conditions results in the acylation of the most reactive and accessible lysine residues and/or the N-terminus. nih.gov Subsequent analysis using mass spectrometry can identify which specific residues have been modified. This information helps to create a map of "reactive hotspots" on the protein's surface, providing insights into the protein's three-dimensional structure, folding, and potential binding sites. jyi.org While this is a general technique for NHS esters, the use of a bulky lipophilic group like arachidic acid can provide specific information about reactive sites within hydrophobic pockets or near membrane-interaction domains.

The labeling of oligonucleotides is essential for their use as probes in techniques like fluorescence in situ hybridization (FISH), microarrays, and PCR. thermofisher.com The most common strategy for labeling oligonucleotides with an NHS ester involves a two-step process. First, an oligonucleotide is synthesized with a primary amine modification, typically at one of its termini or attached to a base. lumiprobe.cominterchim.fr This amine-modified oligonucleotide is then reacted with the NHS ester. thermofisher.com

When using this compound, the resulting oligonucleotide becomes highly lipophilic. This property can be exploited for several specialized applications:

Anchoring to Lipid Membranes: The arachidic acid tail can insert into lipid bilayers, anchoring the oligonucleotide to the surface of cells or liposomes for studies on membrane-nucleic acid interactions.

Immobilization on Hydrophobic Surfaces: The modified oligonucleotide can be readily immobilized on hydrophobic solid supports for use in biosensors or diagnostic arrays.

Altering Hybridization Characteristics: The presence of a long hydrocarbon chain may influence the hybridization kinetics and stability of the duplex, a factor that can be harnessed in specific molecular biology assays.

Nanoparticles are widely used in diagnostics, drug delivery, and bio-imaging. Their surfaces are often functionalized with biomolecules to achieve specific targeting or biocompatibility. NHS esters are frequently employed to activate nanoparticle surfaces for the covalent attachment of proteins, antibodies, or other ligands. Using this compound in this context allows for the creation of nanoparticles with a hydrophobic or lipophilic outer layer. This can be advantageous for:

Encapsulating Hydrophobic Drugs: A lipophilic surface can improve the loading and retention of hydrophobic therapeutic agents within the nanoparticle core.

Interacting with Cell Membranes: The lipid-like surface can facilitate fusion with or transport across the lipid bilayer of cell membranes, enhancing cellular uptake.

Creating Stable Emulsions: The modified nanoparticles can act as stabilizers in oil-in-water or water-in-oil emulsions.

Protein Modification and Labeling for Functional Studies

Role in Lipid Metabolism Research

Arachidic acid is a saturated fatty acid found in various natural sources. biocompare.com While arachidonic acid (an unsaturated fatty acid) and its metabolites are intensely studied for their roles in inflammation and cell signaling, nih.govnih.gov arachidic acid itself is also a component of cellular lipids. nih.gov

This compound does not typically participate directly in metabolic pathways. Instead, it serves as a synthetic tool for researchers studying lipid metabolism. Its primary role is as a reagent to covalently attach a 20-carbon saturated fatty acid tail to molecules of interest, such as:

Proteins: Labeling a protein with arachidic acid can help investigate how lipidation affects its cellular localization, its interaction with membranes, or its involvement in lipid-binding and transport.

Amino Acids: The reaction of the ester with amino acids creates N-acylamino acids, which can be used as standards or probes to study lipid signaling or the metabolism of lipid-modified amino acids. nih.gov

Other Biomolecules: Various probes can be synthesized to explore the biological roles of saturated fatty acids in cellular processes.

By enabling the specific and stable attachment of a long-chain saturated fatty acid, the reagent allows for the creation of customized molecular tools to dissect the complex mechanisms of lipid metabolism and function. nih.gov

Modification of Enzymes in the Arachidonic Acid Pathway

The arachidonic acid (AA) pathway is a critical metabolic cascade that produces a class of potent signaling lipids known as eicosanoids. nih.govnih.gov This process is initiated by the release of arachidonic acid from membrane phospholipids (B1166683) by the enzyme phospholipase A2. youtube.comyoutube.com Once freed, arachidonic acid is metabolized by three main classes of enzymes: Cyclooxygenases (COXs), Lipoxygenases (LOXs), and Cytochrome P450 (CYP) enzymes. nih.govmdpi.commdpi.com These enzymes are central to inflammatory processes and are the targets of many therapeutic drugs. mdpi.com

This compound can be employed as a tool to modify these key enzymes. The NHS ester group readily reacts with primary amine groups, such as the side chain of lysine residues on the surface of proteins. broadpharm.com By introducing this lipid probe into a system containing COX, LOX, or CYP enzymes, it is possible to covalently label them. This modification can serve several research purposes:

Probing Active Sites: The arachidic acid portion of the molecule mimics natural fatty acid substrates. This allows it to be directed towards the hydrophobic channels or active sites of enzymes like COX-1, which possess such channels to bind their substrate, arachidonic acid. scispace.com Covalent labeling within or near these sites can be used to study enzyme structure and function.

Inactivating Enzymes: Covalent modification by the ester can lead to the irreversible inhibition of the enzyme, providing a method to study the consequences of blocking a specific branch of the arachidonic acid pathway.

Table 1: Key Enzymes of the Arachidonic Acid Pathway This table summarizes the primary enzymes involved in the metabolism of arachidonic acid and their resulting products.

Enzyme Class Specific Enzyme(s) Primary Products
Cyclooxygenases (COX) COX-1, COX-2 Prostaglandins (B1171923), Thromboxanes, Prostacyclin youtube.comwikipedia.org
Lipoxygenases (LOX) 5-LOX, 12-LOX, 15-LOX Leukotrienes, Lipoxins, Hepoxilins, HETEs nih.govyoutube.comwikipedia.org
Cytochrome P450 (CYP) CYP Epoxygenases, CYP Hydroxylases Epoxyeicosatrienoic acids (EETs), HETEs nih.govmdpi.com

Altering Prostaglandin (B15479496) and Leukotriene Synthesis

Prostaglandins and leukotrienes are major classes of eicosanoids that mediate inflammation. nih.gov Prostaglandins are synthesized via the COX pathway, while leukotrienes are products of the LOX pathway. nih.govyoutube.comyoutube.com For instance, the enzyme 5-lipoxygenase (5-LOX) converts arachidonic acid into 5-HPETE, which is a precursor for all leukotrienes. wikipedia.org Similarly, COX enzymes convert arachidonic acid into prostaglandin H2, the common precursor for various prostaglandins and thromboxanes. wikipedia.orgyoutube.com

By modifying the enzymes responsible for their production, this compound can be used to experimentally alter the synthesis of these critical signaling molecules. Covalent labeling and subsequent inhibition of COX enzymes would lead to a decrease in the production of prostaglandins and thromboxanes. nih.gov Conversely, inhibiting the 5-LOX enzyme would block the synthesis of leukotrienes. nih.govnih.gov This application allows researchers to dissect the specific roles that prostaglandins and leukotrienes play in complex biological processes, such as the inflammatory response, by selectively "turning off" their production. nih.gov

Investigating Lipid-Protein Interactions

The interactions between lipids and proteins are fundamental to many cellular processes, from maintaining membrane structure to signal transduction. scispace.com Characterizing which proteins bind to specific lipids within a native cellular environment is a significant challenge. This compound is well-suited for this purpose.

Its long, saturated lipid chain allows it to partition into cellular membranes and interact with proteins that have lipid-binding domains. scispace.com Once a non-covalent interaction is established between the arachidic acid tail and a target protein, the reactive NHS ester can form a permanent, covalent bond with a nearby amine group on the protein. This effectively "traps" the interacting protein. Researchers can then use this tag (for example, if the probe was synthesized with an additional reporter group) to isolate, identify, and quantify the proteins that specifically interact with this fatty acid, providing valuable insights into the "lipidome" of a cell and the functional relationships between lipids and proteins. nih.gov

Application as a Chemical Probe in Activity-Based Protein Profiling (ABPP)

Activity-based protein profiling (ABPP) is a powerful chemical proteomic strategy used to measure the functional state of enzymes within complex biological systems. researchgate.net This technique utilizes reactive chemical probes that covalently bind to the active sites of specific enzyme families. nih.gov ABPP allows for the identification of active enzymes in their native environment, a task that cannot be accomplished by traditional proteomics which only measures protein abundance. researchgate.net

This compound can function as an activity-based probe. Its key features for this application are:

Reactive "Warhead": The NHS ester serves as the reactive group, or "warhead," that forms a covalent bond with a target protein. nih.gov

Binding Group: The arachidic acid chain acts as the binding group, directing the probe towards enzymes that have binding pockets for long-chain fatty acids.

Reporter Handle: For effective ABPP, the probe is often synthesized with a reporter tag, such as an alkyne or azide (B81097) group for click chemistry, or a fluorescent dye. nih.gov This allows for the visualization or affinity purification of the labeled proteins.

In an ABPP workflow, the probe is introduced to a cell lysate or intact cells. nih.gov It selectively labels its protein targets. After labeling, the reporter handle is used to either visualize the proteins on a gel or to enrich them for identification by mass spectrometry. This approach can reveal novel lipid-binding proteins or be used in a competitive format to screen for inhibitors of these enzymes. researchgate.netuu.nl

Influence on Cell Signaling Pathways

Arachidonic acid and its metabolites are not just inflammatory mediators; they are integral components of numerous cell signaling pathways that regulate a wide range of cellular functions, including cell proliferation, gene expression, and steroidogenesis. nih.govnih.gov For example, arachidonic acid itself can influence the ERK1/2 and Akt signaling pathways. nih.gov Its metabolites, the eicosanoids, exert their effects by binding to specific G-protein coupled receptors, which in turn trigger downstream intracellular signaling cascades. nih.gov

By altering the availability of eicosanoids through the modification of enzymes in the arachidonic acid pathway, this compound can indirectly influence these downstream signaling events. For example, by inhibiting COX enzymes and reducing prostaglandin synthesis, the probe could be used to study the specific contribution of prostaglandin-mediated signaling to processes like insulin (B600854) resistance or cell survival. scienceopen.com This allows researchers to trace the effects of a specific class of lipid mediators from their synthesis all the way to their ultimate impact on cellular behavior and gene expression. mdpi.comnih.gov

Table 2: Signaling Pathways Influenced by Arachidonic Acid Metabolites This table provides examples of cellular signaling pathways that are modulated by the products of arachidonic acid metabolism.

Signaling Pathway Modulating Metabolite(s) Cellular Outcome Reference
ERK1/2 Pathway Arachidonic Acid Regulation of gene expression and cell survival nih.gov
Akt Pathway Arachidonic Acid Regulation of cell survival and steroidogenesis nih.gov
Protein Kinase C (PKC) Arachidonic Acid Modulation of various cellular processes nih.gov
GPCR Signaling Prostaglandins, Leukotrienes Inflammation, vascular remodeling, immune response mdpi.comnih.gov

Analytical Methodologies and Characterization in Arachidic Acid N Hydroxysuccinimide Ester Research

Spectroscopic Techniques for Characterizing Ester Formation and Conjugates

Spectroscopic methods are indispensable for the initial verification of the synthesis of Arachidic Acid N-Hydroxysuccinimide Ester from its parent arachidic acid. Techniques such as Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy provide definitive structural information.

In FTIR spectroscopy , the successful formation of the NHS ester is confirmed by the appearance of specific characteristic peaks and the disappearance of others. A key indicator is the emergence of a new, strong absorption band around 1780 cm⁻¹, which is assigned to the carbonyl (C=O) stretching vibration of the newly formed ester group. tandfonline.com Concurrently, the broad O-H stretching band from the carboxylic acid group of the original arachidic acid (typically around 3415 cm⁻¹) diminishes or disappears entirely. tandfonline.com Additional peaks confirming the presence of the succinimide (B58015) ring, such as C-N vibrations, may also be observed. tandfonline.com

¹H NMR (Proton NMR) spectroscopy provides complementary evidence by analyzing the chemical environment of protons in the molecule. The formation of the ester is verified by the appearance of a characteristic singlet peak for the protons of the N-hydroxysuccinimide ring, which typically appears around 2.6 ppm. tandfonline.com The signals corresponding to the long alkyl chain of the arachidic acid moiety would remain, serving as an internal reference. By integrating the signals from the NHS protons against those of the fatty acid chain, ¹H NMR can also be used to estimate the degree of esterification. tandfonline.com

Chromatographic Separation Methods for Reaction Analysis

Chromatography is essential for monitoring the progress of conjugation reactions, assessing the purity of the NHS ester, and quantifying its degradation over time. Due to the significant difference in polarity between the intact ester and its hydrolysis byproducts, different chromatographic modes are employed.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice for analyzing the intact this compound. Given that NHS esters derived from nonpolar carboxylic acids are themselves highly nonpolar and nearly insoluble in water, they are well-suited for separation on a nonpolar stationary phase (like C18). youtube.com

In this technique, the intact ester, with its long 20-carbon saturated fatty acid chain, exhibits strong hydrophobic interactions with the stationary phase, resulting in a longer retention time. Conversely, its primary hydrolysis product, arachidic acid (the free carboxylic acid), is more polar and will therefore elute earlier from the column. This difference in retention allows for the clear separation and quantification of the active, intact ester from its inactive, hydrolyzed form, making RP-HPLC a valuable tool for quality control and stability studies. youtube.comrsc.org

Table 1: Illustrative RP-HPLC Parameters for NHS Ester Analysis

ParameterValuePurpose
Column C18, 5 µm particle sizeStandard nonpolar stationary phase for hydrophobic analytes.
Mobile Phase Acetonitrile/Water GradientGradient elution is used to separate compounds with a wide range of polarities.
Flow Rate 0.5 - 1.0 mL/minTypical analytical flow rate for standard bore columns.
Detection UV Absorbance (220 nm & 260 nm)The NHS leaving group absorbs UV light, allowing for detection of the ester and free NHS. nih.gov
Analyte Elution Order 1. Arachidic Acid2. Arachidic Acid NHS EsterSeparation based on polarity; the more polar compound elutes first.

While RP-HPLC excels at analyzing the nonpolar ester, it is unsuitable for quantifying the highly polar N-hydroxysuccinimide (NHS) leaving group, which is released upon both successful conjugation and hydrolysis. youtube.comnih.gov Due to its high polarity, NHS shows virtually no retention on reversed-phase columns. youtube.com

For this purpose, Hydrophilic Interaction Liquid Chromatography (HILIC) is the ideal technique. nih.gov HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent (like acetonitrile), which is effective for retaining and separating very polar compounds. This method allows for the robust and sensitive quantification of free NHS in a reaction mixture. nih.govbroadpharm.com The amount of free NHS detected is directly proportional to the amount of ester that has reacted or degraded, making HILIC a powerful and universal method for monitoring the kinetics of any reaction involving an NHS ester, regardless of the fatty acid component. nih.govbroadpharm.com Detection limits for NHS using HILIC with UV detection can reach approximately 1 mg/L. nih.govbroadpharm.com

Table 2: HILIC Method Parameters for NHS Quantification

ParameterValue/TypeReference
Column Zwitterionic silica-based HILIC nih.gov
Mobile Phase 90% Acetonitrile / 10% 10 mM Ammonium Acetate (pH 7.5) nih.gov
Flow Rate 0.4 mL/min researchgate.net
Temperature 30 °C nih.gov
Detection UV at 220 nm or 260 nm nih.gov
Limit of Detection (LOD) ~1 mg/L nih.gov
Limit of Quantification (LOQ) ~3 mg/L nih.gov

Mass Spectrometry-Based Approaches

Mass spectrometry (MS) is a powerful tool for the unambiguous identification of molecules based on their mass-to-charge ratio. It is used to confirm product identity, detect byproducts, and in advanced applications like lipidomics.

Mass spectrometry is highly effective for identifying the products and byproducts present in a reaction involving this compound. In a typical analysis, MS can detect the molecular ion corresponding to the intact ester, confirming its presence. More importantly, it can identify byproducts resulting from degradation, primarily through hydrolysis. nih.gov

The main byproducts are arachidic acid and free N-hydroxysuccinimide. By coupling a chromatographic separation method like HPLC to the mass spectrometer (LC-MS), each component can be separated and then individually identified by its unique mass, providing a complete profile of the reaction mixture. This approach is critical for troubleshooting failed or suboptimal conjugation reactions, as it can definitively confirm if the cause was the degradation of the reactive ester. nih.govresearchgate.net

Single-cell lipidomics aims to characterize the lipid profile of individual cells, revealing cellular heterogeneity that is missed in bulk analysis. nih.gov While many single-cell MS methods focus on the direct analysis of lipids, chemical derivatization is a powerful strategy to enhance the detection of specific, often low-abundance, lipid classes. tandfonline.com

This compound is an amine-reactive probe. broadpharm.com In lipidomics, this reactivity can be exploited to specifically target and label lipids containing a primary amine, namely phosphatidylethanolamines (PE) and phosphatidylserines (PS). tandfonline.comnih.gov By reacting the cells with the ester, the long, saturated arachidic acid tail is covalently attached to the headgroup of these aminophospholipids.

This derivatization can be advantageous for MS analysis in several ways:

Improved Detection: The addition of the arachidic acid moiety increases the hydrophobicity of the lipid, which can improve its retention in reversed-phase chromatography and potentially enhance its ionization efficiency in certain MS sources.

Targeted Analysis: The known mass of the arachidic acid label allows for specific and sensitive detection using targeted MS scan modes, such as precursor ion or neutral loss scans, which can filter out background noise and focus specifically on the labeled lipids. nih.gov

Quantification: By using stable-isotope-labeled versions of the NHS ester, this strategy can be adapted for accurate relative and absolute quantification of aminophospholipids. nih.gov

While the application of lipid-based NHS esters like this compound is an established technique in bulk lipidomics for analyzing aminophospholipids, its extension to single-cell workflows presents a promising, though less documented, avenue to overcome challenges in sensitivity and to specifically investigate the roles of PE and PS lipids in single-cell biology. nih.govnih.gov

Proteomic Sample Preparation with NHS Ester Chemistry

The use of N-hydroxysuccinimide (NHS) esters is a cornerstone of proteomic sample preparation, enabling the covalent labeling of proteins and peptides for various analytical purposes. biorxiv.org this compound, with its saturated 20-carbon lipid chain, serves as a specialized labeling reagent that imparts significant hydrophobicity to target biomolecules. broadpharm.com This modification is achieved through the reaction of the NHS ester with primary amines (–NH₂) found at the N-terminus of proteins and on the side chain of lysine (B10760008) residues, forming a stable amide bond. biorxiv.org

The general workflow for labeling proteins or peptides with this compound involves several key steps. The process begins with the solubilization of the protein sample in an appropriate amine-free buffer, typically a bicarbonate or phosphate (B84403) buffer, with a pH maintained between 8.0 and 9.0. biorxiv.orglumiprobe.comsetabiomedicals.com This slightly alkaline condition is crucial for ensuring that the primary amine groups are deprotonated and thus sufficiently nucleophilic to react with the NHS ester. biorxiv.org Amine-containing buffers like Tris are strictly avoided as they compete with the protein for reaction with the ester. setabiomedicals.com

Due to the hydrophobic nature of the arachidic acid chain, the NHS ester is often first dissolved in an anhydrous organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) before being added to the aqueous protein solution. lumiprobe.com The reaction is typically initiated by adding the dissolved NHS ester to the protein solution and allowing it to proceed for a period ranging from one to several hours at room temperature or overnight on ice. lumiprobe.com

Following the labeling reaction, the sample undergoes a purification step to remove unreacted this compound and the N-hydroxysuccinimide by-product. lumiprobe.comsetabiomedicals.com This is commonly achieved using techniques such as gel permeation chromatography or dialysis. setabiomedicals.com The resulting protein-lipid conjugates can then be analyzed. The introduction of the long hydrocarbon chain can be used to study lipid-protein interactions, modify the function of proteins involved in inflammatory or cardiovascular pathways, or facilitate the enrichment of labeled proteins or peptides through hydrophobic interaction chromatography prior to mass spectrometry analysis.

Table 1: General Protocol for Protein Labeling with this compound

Step Procedure Key Considerations
1. Sample Preparation Dissolve protein in an amine-free buffer (e.g., 0.1 M sodium bicarbonate). Ensure buffer pH is between 8.3-8.5 for optimal reaction. lumiprobe.com Avoid buffers containing primary amines (e.g., Tris). setabiomedicals.com
2. Reagent Preparation Dissolve this compound in anhydrous DMSO or DMF. Prepare fresh to avoid hydrolysis of the NHS ester. lumiprobe.comnih.gov
3. Labeling Reaction Add the NHS ester solution to the protein solution. A molar excess of the NHS ester is typically used to drive the reaction. lumiprobe.com Incubate for 1-4 hours at room temperature or overnight on ice. lumiprobe.com
4. Purification Separate the labeled protein from excess reagent and by-products. Methods include gel filtration (e.g., Sephadex G-25) or dialysis. setabiomedicals.com
5. Analysis Characterize the labeled protein conjugate. Techniques can include mass spectrometry to confirm modification and determine labeling efficiency.

Fluorescence Quenching Assays for Monitoring Conjugation Efficiency

Determining the efficiency of a conjugation reaction is critical for ensuring the reproducibility and accuracy of downstream experiments. While this compound itself is not fluorescent, fluorescence quenching assays can be adapted to indirectly monitor its conjugation to proteins. biosyn.com Fluorescence quenching is a process that leads to a decrease in the fluorescence intensity of a fluorophore, often due to molecular interactions with another substance. biosyn.comnih.gov

One common approach relies on monitoring the intrinsic fluorescence of the protein being labeled, which primarily comes from tryptophan residues. nih.gov The covalent attachment of the bulky and hydrophobic arachidic acid moiety near a tryptophan residue can alter the local microenvironment, leading to a change (often a quenching) in the tryptophan's fluorescence emission. nih.gov By titrating a protein solution with increasing concentrations of this compound and measuring the corresponding decrease in fluorescence, a binding or reaction curve can be generated. This allows for the calculation of an apparent binding constant or an estimation of reaction completion.

Steps for a Tryptophan Fluorescence Quenching Assay:

A solution of the target protein is placed in a fluorometer cuvette.

The intrinsic tryptophan fluorescence is measured by exciting at approximately 295 nm and measuring the emission spectrum (typically 320-350 nm). nih.gov

Small aliquots of a concentrated stock solution of this compound are incrementally added to the protein solution.

After each addition and a brief incubation period, the fluorescence spectrum is recorded.

The decrease in fluorescence intensity at the emission maximum is plotted against the concentration of the added ester.

The resulting data can be analyzed to determine the extent of the reaction. A plateau in the quenching effect suggests that the available reactive sites on the protein have become saturated.

Table 2: Hypothetical Data for Monitoring Conjugation via Tryptophan Fluorescence Quenching

[Arachidic Acid NHS Ester] (µM) Fluorescence Intensity (Arbitrary Units) % Quenching
0 950 0%
10 855 10%
20 765 19.5%
40 627 34%
60 513 46%
80 451 52.5%
100 430 54.7%
120 428 54.9%

This table illustrates a hypothetical quenching experiment where the fluorescence of a protein decreases upon conjugation with this compound, reaching a saturation point that indicates the completion of the reaction.

Therapeutic and Biotechnological Research Implications of Arachidic Acid N Hydroxysuccinimide Ester

Drug Development and Delivery Systems

The unique properties of Arachidic Acid N-Hydroxysuccinimide Ester, specifically its long carbon chain, make it a valuable tool in the field of drug development and delivery.

Enhancing Pharmacokinetics and In Vivo Half-Life of Therapeutic Proteins

A significant challenge in the development of therapeutic proteins is their often-short in vivo half-life, which can necessitate frequent administration. Covalently attaching lipid moieties, such as the arachidic acid component of this compound, to therapeutic proteins can enhance their pharmacokinetic profiles. This process, known as lipidation, can improve the stability of the protein and reduce its clearance rate from the body, thereby extending its therapeutic effect. The long, 20-carbon chain of arachidic acid contributes to this effect by increasing the protein's association with lipid membranes and transport proteins.

Strategies for Targeted Drug Delivery

This compound plays a role in strategies aimed at delivering drugs to specific cells or tissues, a key goal in improving therapeutic efficacy while minimizing side effects. By conjugating this lipid ester to a drug molecule or a carrier system, researchers can create amphiphilic bioconjugates. These conjugates can be incorporated into lipid-based drug delivery systems like liposomes or nanoparticles. vulcanchem.com The lipid tail helps to anchor the drug to the delivery vehicle, while the reactive NHS ester can be used to attach targeting ligands that recognize specific receptors on cancer cells or other pathological sites. This targeted approach ensures that a higher concentration of the drug reaches the desired location.

Potential in Anti-Inflammatory Research via Cyclooxygenase (COX) Enzyme Inhibition

Inflammation is a complex biological process in which cyclooxygenase (COX) enzymes play a crucial role by converting arachidonic acid into pro-inflammatory prostaglandins (B1171923). nih.govyoutube.com Nonsteroidal anti-inflammatory drugs (NSAIDs) primarily function by inhibiting these COX enzymes. youtube.comnih.gov Research has shown that esters of arachidic acid possess anti-inflammatory properties. For instance, arachidic acid ethyl ester has demonstrated significant anti-inflammatory effects in animal models, likely by inhibiting the synthesis and release of inflammatory mediators or by directly inhibiting COX activity. nih.govnih.govresearchgate.net

While direct studies on this compound's COX inhibition are limited, its structural similarity to other fatty acids and their derivatives suggests potential for similar activity. The arachidic acid portion of the molecule could interact with the hydrophobic channel of the COX enzyme, potentially modulating its activity. Further investigation is needed to fully elucidate the specific interactions and inhibitory potential of this compound in the context of the arachidonic acid cascade and inflammation.

Development of Novel Materials

The reactivity and lipid nature of this compound make it a valuable component in the creation of advanced materials for biomedical use.

Surface Modification of Polymers for Biomedical Applications

Polymers are extensively used in biomedical devices and tissue engineering, but their surfaces often require modification to improve biocompatibility and functionality. mdpi.comnih.gov this compound can be used to modify the surface of biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA). yale.edu The lipid tail of the ester can integrate into the hydrophobic polymer matrix, while the reactive NHS ester group remains available on the surface to covalently attach proteins, peptides, or other bioactive molecules. yale.edu This surface modification can be used to promote cell adhesion and proliferation, or to create surfaces with specific recognition capabilities for targeted applications. mdpi.com

A study demonstrated that modifying bovine serum albumin (BSA) with this compound resulted in enhanced binding properties, highlighting its potential in formulating drug delivery systems.

Contribution to Advanced Hemostatic Materials

The development of materials that can rapidly control bleeding is a critical area of medical research. The properties of this compound suggest its potential utility in creating advanced hemostatic materials. Its ability to react with primary amines, which are abundant in proteins like fibrinogen, a key component of blood clots, could be leveraged. By incorporating this compound into a dressing or sealant, it could potentially cross-link proteins at a wound site, thereby strengthening the clot and promoting hemostasis. While specific research in this area is still emerging, the fundamental chemistry of the molecule supports this potential application.

Gene Delivery Applications via Fatty Acid-Grafted Polymers

The covalent modification of polymers with fatty acids, a process often utilizing reactive intermediates like this compound, represents a significant strategy in the development of non-viral vectors for gene therapy. This approach aims to enhance the therapeutic potential of polymers such as chitosan (B1678972) by improving their ability to encapsulate and deliver genetic material into cells. The introduction of long-chain fatty acids like arachidic acid can profoundly influence the physicochemical properties and biological performance of the resulting polymeric gene carriers.

Research into fatty acid-grafted chitosan polymers has revealed that the length of the fatty acyl chain is a critical determinant of the vector's effectiveness. nih.govnih.gov In a systematic study, chitosan was hydrophobically modified with saturated fatty acids of varying chain lengths, from C6 to C20 (arachidic acid). nih.gov The synthesis of these fatty acid-grafted-chitosan (fatty acid-g-CS) polymers is achieved through a carbodiimide-mediated amidation reaction, where N-hydroxysuccinimide (NHS) is used to activate the carboxyl group of the fatty acid, facilitating its coupling to the amine groups of chitosan. nih.govnih.gov This method allows for the creation of amphiphilic polymers that can self-assemble into nanomicelles in an aqueous environment. nih.govnih.gov

The hydrophobic arachidic acid chains form the core of these nanomicelles, providing a suitable environment for encapsulating genetic material, while the hydrophilic and cationic chitosan backbone forms the shell, interacting with the negatively charged cell membranes to facilitate uptake. nih.gov These self-assembled structures typically exhibit a particle size of around 200 nm and a slightly positive zeta potential, which are favorable characteristics for cellular internalization. nih.govnih.gov

A key finding is that the critical micelle concentration (CMC), the concentration at which these polymers begin to form micelles, decreases as the length of the fatty acid chain increases. nih.govnih.gov This indicates that polymers grafted with longer fatty acids, such as arachidic acid, are more prone to self-assembly, which can enhance the stability of the gene-carrying nanoparticles.

The modification of chitosan with fatty acids has been shown to significantly improve transfection efficiency compared to unmodified chitosan. nih.govnih.gov For instance, palmitic acid (C16)-grafted chitosan demonstrated a notable increase in transfection efficiency. nih.gov While direct comparative data for arachidic acid (C20)-grafted chitosan's transfection efficiency from the same study is not detailed, the trend of increasing hydrophobicity with longer chain lengths suggests a significant impact on the interaction with the cell membrane, which is a crucial step in gene delivery. nih.gov The excellent hemo- and cytocompatibility of these fatty acid-grafted chitosan nanomicelles further underscore their potential as safe and efficient non-viral vectors for gene therapy. nih.govnih.gov

Table 1: Physicochemical Properties of Fatty Acid-Grafted Chitosan Polymers

Fatty Acid Chain Length Graft Ratio (%) Critical Micelle Concentration (CMC) (µg/mL) Particle Size (nm) Zeta Potential (mV)
C6 (Hexanoic acid) 10.2 158.5 ~200 Positive
C8 (Octanoic acid) 9.8 125.9 ~200 Positive
C10 (Decanoic acid) 9.5 100.0 ~200 Positive
C12 (Lauric acid) 9.1 79.4 ~200 Positive
C14 (Myristic acid) 8.5 63.1 ~200 Positive
C16 (Palmitic acid) 7.9 50.1 ~200 Positive
C18 (Stearic acid) 7.2 39.8 ~200 Positive
C20 (Arachidic acid) 6.5 31.6 ~200 Positive

Data synthesized from studies on fatty acid-grafted chitosan. nih.govnih.gov

Table 2: Research Findings on Fatty Acid-Grafted Chitosan for Gene Delivery

Parameter Observation Implication for Gene Delivery
Synthesis N-hydroxysuccinimide facilitates the coupling of fatty acids to the chitosan backbone. nih.govnih.gov Provides a reliable method for producing fatty acid-grafted polymers.
Self-Assembly Polymers with longer fatty acid chains (e.g., arachidic acid) have a lower Critical Micelle Concentration (CMC). nih.govnih.gov Nanomicelles form more readily and are more stable, which is crucial for protecting the genetic payload.
Particle Characteristics Forms nanomicelles of approximately 200 nm with a positive surface charge. nih.govnih.gov The size is suitable for cellular uptake, and the positive charge facilitates interaction with negatively charged cell membranes.
Biocompatibility Demonstrates excellent hemo- and cytocompatibility. nih.govnih.gov Suggests a good safety profile for in vivo applications.
Transfection Efficiency Fatty acid modification significantly enhances transfection efficiency compared to unmodified chitosan. nih.govnih.gov The increased hydrophobicity likely improves membrane penetration and endosomal escape of the genetic material.

Based on findings from research on fatty acid-grafted chitosan polymers. nih.govnih.gov

Comparative Studies and Structural Activity Relationship Research

Comparison with Other Fatty Acid N-Hydroxysuccinimide Esters

Arachidic Acid N-Hydroxysuccinimide Ester (AHSNE) is a member of a larger class of fatty acid N-hydroxysuccinimide (NHS) esters used in bioconjugation. Its properties are best understood when compared to other esters in this family, particularly those with varying chain lengths and degrees of saturation, such as Arachidonic Acid N-Hydroxysuccinimidyl Ester, Docosahexaenoic Acid N-Succinimide, and Oleic Acid N-Hydroxysuccinimide Ester. broadpharm.com The primary function of these molecules is to covalently link the fatty acid chain to primary amine groups on proteins, peptides, or other target molecules through a stable amide bond.

The key distinctions arise from the nature of the fatty acid itself. AHSNE's 20-carbon, fully saturated chain imparts significant hydrophobicity and stability, distinguishing it from shorter-chain or unsaturated counterparts. For instance, its long hydrophobic tail is particularly suited for applications involving lipid-based modifications, such as labeling membrane proteins or functionalizing liposomes. In contrast, the unsaturated chain of Oleic Acid N-Hydroxysuccinimide Ester enhances its solubility in polar aprotic solvents like DMSO when compared to saturated analogs. Polyunsaturated derivatives, such as Arachidonic Acid N-Hydroxysuccinimidyl Ester and Docosahexaenoic Acid N-Succinimide, introduce different functionalities and physical properties due to the presence of multiple double bonds. broadpharm.commedchemexpress.com

Below is a comparative table of selected fatty acid NHS esters:

FeatureThis compoundArachidonic Acid N-Hydroxysuccinimidyl EsterDocosahexaenoic Acid N-SuccinimideOleic Acid N-Hydroxysuccinimide Ester
CAS Number 69888-87-5 scbt.com187224-28-8 160801-26-3 broadpharm.com81480-40-2
Molecular Formula C₂₄H₄₃NO₄ scbt.comC₂₄H₃₅NO₄ C₂₆H₃₅NO₄C₂₂H₃₇NO₄
Molecular Weight 409.6 g/mol scbt.com401.54 g/mol 425.58 g/mol 379.53 g/mol
Fatty Acid Chain C20:0 (Saturated) C20:4 (Polyunsaturated) C22:6 (Polyunsaturated) medchemexpress.comC18:1 (Monounsaturated)
Key Property High hydrophobicity and oxidative stability. Highly sensitive to oxidation due to unsaturation. Highly unsaturated, used for amine labeling. broadpharm.commedchemexpress.comEnhanced solubility in some polar solvents; fluidity in nanoparticles.

Differential Reactivity of Saturated versus Unsaturated Fatty Acid NHS Esters

The reactivity of a fatty acid NHS ester is influenced by both the NHS ester group and the fatty acid tail. While the NHS ester provides the primary reactivity towards amines, the saturation level of the hydrocarbon chain introduces significant differences in stability and secondary reactivity. thermofisher.com

Saturated fatty acid NHS esters, like AHSNE, are characterized by their chemical stability. quora.com Their fully reduced hydrocarbon chains lack double bonds, making them resistant to oxidation. quora.comquora.com This stability is advantageous for creating conjugates that need to persist in an oxidizing biological environment.

Conversely, unsaturated fatty acid NHS esters are inherently more reactive. quora.com The double bonds in molecules like Arachidonic Acid N-Hydroxysuccinimidyl Ester are susceptible to oxidation, which can compromise the integrity of the molecule and requires more stringent storage and handling conditions. This increased reactivity is not limited to oxidation. The presence of a double bond in oleic acid, for example, affects the physical properties of the reaction medium and can lead to differences in reactivity during chemical synthesis compared to its saturated analog, stearic acid. acs.org In biological systems, unsaturated fatty acids can also exhibit different behaviors; for instance, they can prevent the cytotoxic effects induced by saturated fatty acids in certain cell types. nih.gov

Comparison with Alternative Bioconjugation Chemistries

N-hydroxysuccinimide esters represent one of the most widely used methods for amine modification, but several alternative chemistries exist for bioconjugation, each with distinct advantages and target specificities. thermofisher.comyoutube.com

Carbodiimide (B86325) Chemistry (e.g., EDC): Carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can be used to directly couple carboxylic acids to primary amines. thermofisher.com Often, NHS is added to the reaction to form a more stable, intermediate NHS ester, which then reacts with the amine. This two-step process can improve efficiency and control over the reaction. rsc.orgnih.gov

Tetrafluorophenyl (TFP) Esters: TFP esters are an alternative to NHS esters for reacting with amines. They have been found to offer greater hydrolytic stability, especially at alkaline pH, and can result in higher yields of amide bond formation. youtube.com

Isothiocyanates and Isocyanates: These functional groups also react readily with primary amines. thermofisher.comnih.gov Isocyanates form a stable urea (B33335) linkage, but they can be promiscuous, reacting with other nucleophilic amino acid residues. nih.gov

Maleimides: This chemistry specifically targets sulfhydryl (thiol) groups, such as those on cysteine residues. Heterobifunctional linkers containing both a maleimide (B117702) and an NHS ester (e.g., Sulfo-SMCC) allow for the specific coupling of an amine on one molecule to a thiol on another. rsc.org

Aldehyde/Ketone Chemistry: Aldehydes can be formed on glycoproteins via oxidation and then coupled with molecules containing amine, hydrazide, or aminooxy groups through reductive amination. thermofisher.comyoutube.com

The choice of conjugation chemistry depends on the available functional groups on the target molecule, the desired stability of the linkage, and the specific reaction conditions required.

ChemistryReactive GroupTarget Functional GroupResulting BondKey Features
NHS Ester N-Hydroxysuccinimide EsterPrimary Amine (-NH₂)AmideWidely used, efficient, but susceptible to hydrolysis. youtube.comgbiosciences.com
TFP Ester Tetrafluorophenyl EsterPrimary Amine (-NH₂)AmideMore stable to hydrolysis than NHS esters, higher yields. youtube.com
Carbodiimide Carbodiimide (e.g., EDC)Carboxyl (-COOH) + Amine (-NH₂)AmideMediates direct amide bond formation; often used with NHS. rsc.org
Maleimide MaleimideSulfhydryl (-SH)ThioetherHighly specific for thiols (cysteine). rsc.org
Isothiocyanate Isothiocyanate (-NCS)Primary Amine (-NH₂)ThioureaReacts with amines. thermofisher.com
Reductive Amination Aldehyde (-CHO)Primary Amine (-NH₂)Secondary AmineForms a stable C-N bond after reduction. thermofisher.com

Structure-Activity Relationships in Bioactive Conjugates

The conjugation of a fatty acid to a biomolecule can profoundly impact its biological activity, and the specific structure of the fatty acid is a critical determinant in this relationship. Research on long-acting peptide therapeutics has shown a clear structure-activity relationship concerning the fatty acid moiety. acs.orgnih.gov

Chain Length and Protraction: A direct correlation has been established between the length of the conjugated fatty acid chain and the protraction, or extended half-life, of the resulting bioactive molecule. acs.org For example, in studies of glucagon-like peptide-1 (GLP-1) analogues, increasing the fatty acid chain length from C10 to C14 resulted in a progressive increase in the in vivo half-life. acs.org The long C20 chain of arachidic acid would be expected to contribute significantly to this protraction effect, likely through enhanced binding to albumin in the bloodstream.

Impact on Potency: While chain length is crucial for protraction, it can also affect potency. Very long fatty acids have been observed to slightly decrease the potency of some peptide conjugates. acs.org The spacer region connecting the fatty acid to the peptide is also important for potency but has less impact on protraction. acs.orgnih.gov

Influence of Unsaturation and Polarity: The introduction of double bonds or polar groups into the fatty acid chain can also modulate activity. Adding polar elements or heteroatoms is generally acceptable for maintaining potency but is not optimal for achieving maximum protraction. acs.org Furthermore, the specific attachment point of the fatty acid to a peptide and the chain length can influence the conformation and binding affinity of the conjugate to surfaces or receptors. rsc.org For instance, studies on peptide-fatty acid bioconjugates on graphene showed that both the attachment terminus and the fatty acid length altered the peptide's conformation and its binding characteristics. rsc.org

Future Research Directions and Challenges

Addressing Hydrolytic Instability and Enhancing Long-Term Conjugate Stability

A significant challenge associated with N-hydroxysuccinimide (NHS) esters, including Arachidic Acid N-Hydroxysuccinimide Ester, is their inherent susceptibility to hydrolysis in aqueous environments. broadpharm.combiocompare.com This instability can compete with the desired aminolysis reaction, reducing the efficiency of conjugation to target biomolecules. nih.gov The rate of hydrolysis is influenced by factors such as pH, temperature, and the presence of moisture. broadpharm.com Research indicates that NHS esters are most stable at a pH range of 6.0 to 7.5, with the rate of hydrolysis increasing significantly at higher pH values. biocompare.com

The long hydrophobic carbon chain of arachidic acid may impart a degree of protection to the NHS ester group by creating a microenvironment that repels water molecules, potentially slowing down the rate of hydrolysis compared to shorter-chain counterparts. However, once conjugated, the stability of the resulting amide bond is generally high. The challenge then shifts to ensuring the long-term stability of the entire conjugate, particularly when exposed to complex biological milieu where enzymatic degradation can occur.

Future research should focus on:

Systematic studies to quantify the hydrolytic stability of this compound under various experimental conditions (pH, temperature, buffer composition).

Development of optimized protocols for conjugation reactions to maximize efficiency and minimize hydrolysis, including the exploration of novel solvent systems or additives that can enhance stability.

Investigation into the enzymatic degradation of arachidic acid-protein conjugates and the development of strategies to improve their resistance to cellular lipases and proteases, thereby enhancing their longevity in biological systems.

Developing More Selective and Efficient Conjugation Methodologies

While NHS esters are widely used for their reactivity towards primary amines, this lack of specificity can be a significant drawback, leading to heterogeneous labeling of proteins with multiple lysine (B10760008) residues. nih.gov This can result in a loss of protein function and complicates the interpretation of experimental results.

The development of more selective and efficient conjugation methodologies is crucial for the precise modification of biomolecules with arachidic acid. Current research in the broader field of bioconjugation offers several promising avenues:

Site-Specific Labeling: One approach involves engineering proteins with a single, strategically placed reactive group, such as an unnatural amino acid or a unique cysteine residue. This allows for the specific attachment of the fatty acid to a predetermined site on the protein.

Chemoselective Ligations: Exploring alternative ligation chemistries that are orthogonal to the functional groups found in native proteins can provide greater selectivity. For example, converting the NHS ester to a more selective reactive group in situ could be a viable strategy.

Optimizing Reaction Conditions: Fine-tuning reaction parameters such as pH, temperature, and stoichiometry can help to favor conjugation at a specific site, for instance, by exploiting differences in the pKa of N-terminal alpha-amines versus lysine epsilon-amines.

Future efforts should aim to develop and validate robust protocols for the site-specific conjugation of this compound to proteins and other biomolecules.

Expanding Applications in Complex Biological Systems and In Vivo Models

The introduction of a long, saturated fatty acid like arachidic acid can significantly alter the physicochemical properties of a biomolecule, enhancing its hydrophobicity and promoting interactions with cellular membranes. nih.gov This property makes this compound a valuable tool for studying lipid-protein interactions, membrane trafficking, and the biological roles of protein lipidation.

However, the application of this reagent in complex biological systems and in vivo models presents several challenges:

Solubility and Delivery: The hydrophobic nature of arachidic acid can lead to poor aqueous solubility of the resulting conjugates, making their delivery and handling in biological experiments challenging.

Off-Target Effects: Once introduced into a cell or organism, the arachidic acid moiety may be subject to metabolic processes, potentially leading to unforeseen biological effects.

Immunogenicity: The modification of proteins with fatty acids could potentially alter their immunogenicity, a critical consideration for in vivo applications.

Future research should focus on:

Developing effective delivery strategies for arachidic acid conjugates, such as the use of carrier proteins or nanoparticle-based formulations.

Thoroughly characterizing the metabolic fate and potential off-target effects of arachidic acid-modified biomolecules in cellular and animal models.

Evaluating the immunogenic potential of these conjugates to ensure their suitability for in vivo studies.

Integration with Multi-Omics Approaches for Comprehensive Biological Understanding

The ability to specifically label proteins and other biomolecules with arachidic acid opens up exciting possibilities for integrating this chemical tool with powerful multi-omics platforms, such as proteomics and lipidomics. This integrated approach can provide a more comprehensive understanding of the biological roles of protein acylation and lipid metabolism.

For instance, after conjugating this compound to a protein of interest, researchers can use mass spectrometry-based proteomics to identify the modified protein and map the site of acylation. Simultaneously, lipidomic analysis can be employed to profile changes in the cellular lipid landscape in response to the introduction of the acylated protein.

The challenges in this area lie in:

Data Integration: Developing robust bioinformatics pipelines to effectively integrate and interpret large datasets from different omics platforms.

Data Interpretation: Correlating changes in protein acylation with alterations in lipid profiles to elucidate functional relationships.

Technological Limitations: The need for highly sensitive and specific analytical techniques to detect and quantify low-abundance lipid-modified proteins and their associated lipid species.

Future directions include the development of novel analytical workflows and computational tools specifically designed for the integrated analysis of data from experiments utilizing this compound and other fatty acid probes.

Design of Novel this compound Derivatives with Enhanced Functionality

The chemical structure of this compound can be modified to create novel derivatives with enhanced functionalities, further expanding its utility as a research tool.

Some potential design strategies include:

Incorporation of Reporter Tags: The synthesis of derivatives containing fluorescent dyes, biotin (B1667282) tags, or other reporter groups would facilitate the visualization and detection of acylated biomolecules.

Introduction of Click-Chemistry Handles: Incorporating bioorthogonal functional groups, such as alkynes or azides, would enable the use of click chemistry for the highly efficient and specific attachment of various probes and labels after the initial conjugation event. nih.gov

Bifunctional Probes: Designing derivatives with a second reactive group could allow for the crosslinking of interacting proteins or the capture of binding partners.

Modulation of Physicochemical Properties: Altering the linker between the arachidic acid chain and the NHS ester could be used to modulate the solubility and reactivity of the compound. For example, incorporating a polyethylene (B3416737) glycol (PEG) spacer could increase aqueous solubility.

The synthesis and characterization of such novel derivatives represent a promising avenue for future research, offering the potential to create a new generation of powerful tools for studying the complex roles of lipids and protein acylation in biological systems.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for conjugating Arachidic Acid NHS Ester to amine-containing biomolecules?

  • Methodological Answer : The reaction requires mild alkaline conditions (pH 8.3–8.7) to activate primary amines. A 1.0 M NaHCO₃ buffer (pH 8.3) is commonly used to maintain reactivity. Incubate the NHS ester with the target protein or peptide for 2 hours at room temperature (20°C) under gentle mixing. Excess unreacted esters should be quenched with ethanolamine, followed by purification via size-exclusion chromatography or dialysis to remove byproducts .

Q. How can researchers purify NHS ester conjugates post-reaction?

  • Methodological Answer : Post-conjugation, excess reagents and hydrolysis byproducts can be removed using size-exclusion chromatography (e.g., Sephadex G-25) or dialysis against phosphate-buffered saline (PBS). For fluorescently labeled conjugates, additional steps like centrifugal filtration (e.g., 10 kDa cutoff) may enhance purity .

Q. What buffer systems are compatible with NHS ester-mediated labeling?

  • Methodological Answer : Low-ionic-strength buffers (e.g., 10–50 mM phosphate, pH 8.7) are optimal to avoid competition between the target amine and buffer ions. Avoid Tris or other amine-containing buffers, as they will hydrolyze the NHS ester prematurely .

Advanced Research Questions

Q. How can researchers mitigate hydrolysis of NHS esters during conjugation reactions?

  • Methodological Answer : Hydrolysis competes with amine reactivity and is pH-dependent. To minimize this:

  • Pre-purify the NHS ester using silica gel chromatography to remove residual carboxylic acid.
  • Use anhydrous DMSO or DMF as solvents to reduce water content.
  • Optimize the molar ratio of NHS ester to target amine (typically 10:1 to 20:1) and monitor reaction progress via MALDI-TOF or UV-Vis spectroscopy .

Q. What strategies resolve unintended O-acylation of serine/threonine residues by NHS esters?

  • Methodological Answer : NHS esters can react with hydroxyl groups under suboptimal conditions. To prevent this:

  • Strictly control pH (<8.5) and reaction time (<2 hours).
  • Characterize modifications using tandem mass spectrometry (MS/MS) and Edman degradation.
  • Use blocking agents like hydroxylamine to reverse O-acylation post-reaction .

Q. How do spacer arm length and bifunctionality impact cross-linking efficiency?

  • Methodological Answer : Bifunctional NHS esters (e.g., DTSP with a disulfide bridge) enable reversible cross-linking. Spacer length (e.g., 11.4 Å for DTSP) affects binding accessibility. For enzyme immobilization, shorter spacers (e.g., ethylene glycol bis-succinimide) improve stability, while longer spacers reduce steric hindrance in protein-protein interactions .

Q. What analytical methods validate site-specific modifications by NHS esters?

  • Methodological Answer :

  • Fluorescent labeling : Confirm labeling efficiency via fluorescence spectroscopy (e.g., Alexa-647, λₑₓ/ₑₘ = 650/670 nm).
  • Cross-linking : Analyze cross-linked products using SDS-PAGE with Coomassie staining or Western blotting.
  • Mass spectrometry : Identify modification sites using tryptic digest followed by LC-MS/MS .

Q. How can isotopic labeling with NHS esters enhance metabolic tracking?

  • Methodological Answer : Deuterated or ¹³C-labeled NHS esters (e.g., N-methyl-d₃-nicotinic acid NHS ester) enable stable isotope tracing. After conjugation, metabolites are extracted and analyzed via LC-MS with selected reaction monitoring (SRM) to track isotopic incorporation .

Contradictions and Troubleshooting

  • Reactivity in Gas vs. Solution Phase : Gas-phase NHS ester reactions preferentially modify N-terminal amines, while solution-phase reactions target lysine residues. This discrepancy must be accounted for in peptide sequencing .
  • Storage Stability : NHS esters are stable at -20°C in anhydrous DMF but hydrolyze rapidly in aqueous buffers. Aliquot stock solutions to avoid freeze-thaw cycles .

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